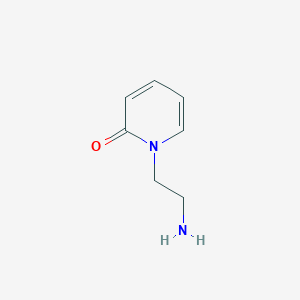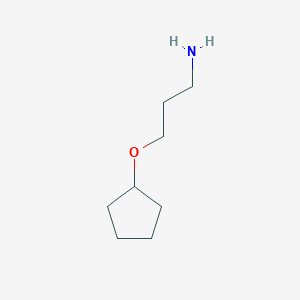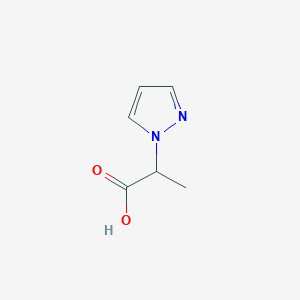
5-amino-2-chloro-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-2-chloro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H11ClN2O. It is a key intermediate in the synthesis of various pesticides and pharmaceuticals . This compound is known for its role in the production of anthranilamide insecticides, such as chlorantraniliprole and cyantraniliprole .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-N,N-dimethylbenzamide involves several steps:
Oxidation: Benzoic acid is generated under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate.
Substitution: Chlorine gas is used to generate 3,5-dichlorobenzoic acid.
Methyl Substitution: A Grignard reagent is used to substitute the 5-chlorine with a methyl group, forming 3-methyl-5-chlorobenzoic acid.
Nitro Substitution: Nitric acid and concentrated sulfuric acid catalyze the formation of 2-nitro-3-methyl-5-chlorobenzoic acid.
Reduction: Catalytic hydrogenation reduces the nitro group to an amino group.
Amidation: The intermediate reacts with methylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. The process is designed to be efficient and cost-effective, ensuring high production rates and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-2-chloro-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, such as the replacement of chlorine with other functional groups.
Common Reagents and Conditions
Oxidation: N-hydroxyphthalimide and cobalt acetylacetonate are common catalysts.
Reduction: Catalytic hydrogenation is typically used for reduction reactions.
Substitution: Grignard reagents and chlorine gas are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and derivatives used in the synthesis of pesticides and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
5-amino-2-chloro-N,N-dimethylbenzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-amino-2-chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For example, in the case of anthranilamide insecticides, the compound targets ryanodine receptors in insects, disrupting calcium ion regulation and leading to paralysis and death . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-5-chloro-N,N-dimethylbenzamide
- 2-amino-5-chloro-3-methylbenzamide
- 2-amino-5-chloro-3,N-dimethylbenzamide
Uniqueness
5-amino-2-chloro-N,N-dimethylbenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable as an intermediate in the synthesis of specific insecticides and pharmaceuticals .
Eigenschaften
IUPAC Name |
5-amino-2-chloro-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLLGMRFFXTLQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588613 |
Source


|
| Record name | 5-Amino-2-chloro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946691-01-6 |
Source


|
| Record name | 5-Amino-2-chloro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,3-Dimethylbutanoyl)amino]benzoic acid](/img/structure/B1284878.png)
![1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284882.png)


![2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid](/img/structure/B1284893.png)

![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)






